Cas no 101828-21-1 (Butenafine)

Butenafine 化学的及び物理的性質
名前と識別子
-
- Butenafine
- 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine
- Butenafina
- Butenafina [INN-Spanish]
- Butenafine [INN]
- Butenafine HCL
- Butenafinum
- Butenafinum [INN-Latin]
- Mentax
- N-(p-tert-Butylbenzyl)-N-methyl-1-naphthalenemethylamine
- N-Methyl-N-(naphthalen-1-ylmethyl)-1-(4-tert-butylphenyl)methanamine
- But·Nafine
- 4-tert-Butylbenzylmethyl 1-naphtylmethylamine
- (4-tert-butylbenzyl)-methyl-(1-naphthylmethyl)amine
- N-methyl-N-(4-methylbenzyl)-N-(1-naphthylmethyl)amine
- N-(4-tert-Butylbenzyl)-N-methyl-1-naphthalenemethanamine
- 1-NaphthaleneMethanaMine,N-[[4-(1,1-diMethylethyl)phenyl]Methyl]-N-Methyl-
- SCHEMBL65526
- CHEBI:3238
- SpecPlus_000920
- DL-101
- BDBM50436713
- NCGC00159511-03
- CAS-101828-21-1
- N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)methanamine
- SR-05000001448-2
- 4-tert-butylbenzyl(methyl)(1-naphthalenemethyl)amine
- Butenafinum (INN-Latin)
- D01AE23
- N-p-tert-Butylbenzyl-N-methyl-1-naphthalenemethylamine
- (4-tert-Butyl-benzyl)-methyl-naphthalen-1-ylmethyl-amine
- 101828-21-1 (free base)
- Mentax-TC
- Butenafina (INN-Spanish)
- CHEMBL990
- DB01091
- Q850729
- NCGC00159511-04
- AB00053744_03
- BUTENAFINE [WHO-DD]
- NCGC00159511-02
- J-000500
- HMS2089O04
- KBio2_002033
- NS00068556
- DivK1c_007016
- AB00053744-02
- (4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine
- DTXCID5020657
- AS-13357
- Spectrum_001553
- 91Y494NL0X
- Tox21 111729
- 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N-methyl-
- N-methyl-N-(4'-t-butylbenzyl)-1-naphthylmethylamine
- Butenafine (INN)
- D07596
- DTXSID7040657
- Tox21_111729_1
- N-(4-(tert-Butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine
- N-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-methyl-1-naphthalenemethanamine
- BUTENAFINE [VANDF]
- SR-05000001448-1
- Butenafine [INN:BAN]
- AC-13296
- 101828-21-1
- KBio2_007169
- BIDD:GT0236
- 4-tert-Butylbenzyl(methyl)(1-naphthalenemethyl)amine;4-tert-Butylbenzyl(methyl)(1-naphthalenemethyl)amine
- BUTENAFINE [MI]
- AKOS015894905
- UNII-91Y494NL0X
- FT-0631018
- SR-05000001448
- KBio1_001960
- C08067
- KBioSS_002033
- CS-0063358
- HY-114518
- 1-(4-tert-butylphenyl)-N-methyl-N-(1-naphthylmethyl)methanamine
- KBio2_004601
- [(4-tert-butylphenyl)methyl](methyl)[(naphthalen-1-yl)methyl]amine
- A854882
- EN300-22438020
- Tox21_111729
- [(4-tert-butylphenyl)methyl](methyl)(naphthalen-1-ylmethyl)amine
- s5944
- Butenafine; 1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N-methyl-; N-[[4-(1,1-Dimethylethyl)phenyl]methyl]-N-methyl-1-naphthalenemethanamine; Butenafine
- BRD-K90630139-003-05-9
- G78302
-
- MDL: MFCD00865577
- インチ: 1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3
- InChIKey: ABJKWBDEJIDSJZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32
計算された属性
- せいみつぶんしりょう: 317.21435g/mol
- ひょうめんでんか: 0
- XLogP3: 6.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 5
- どういたいしつりょう: 317.21435g/mol
- 単一同位体質量: 317.21435g/mol
- 水素結合トポロジー分子極性表面積: 3.2Ų
- 重原子数: 24
- 複雑さ: 374
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.032
- ゆうかいてん: Not available
- ふってん: 426.1°Cat760mmHg
- フラッシュポイント: 187.7°C
- PSA: 3.24000
- LogP: 5.76930
Butenafine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
Butenafine 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Butenafine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1407-1 g |
Butenafine |
101828-21-1 | >99% | 1g |
$800.0 | 2022-03-01 | |
TRC | B690338-10mg |
Butenafine |
101828-21-1 | 10mg |
$ 75.00 | 2023-04-18 | ||
Enamine | EN300-22438020-0.25g |
[(4-tert-butylphenyl)methyl](methyl)[(naphthalen-1-yl)methyl]amine |
101828-21-1 | 95% | 0.25g |
$69.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1236558-1g |
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N-methyl- |
101828-21-1 | 98% | 1g |
$1035 | 2024-07-28 | |
Enamine | EN300-22438020-1.0g |
[(4-tert-butylphenyl)methyl](methyl)[(naphthalen-1-yl)methyl]amine |
101828-21-1 | 95% | 1.0g |
$140.0 | 2024-06-20 | |
Key Organics Ltd | AS-13357-1MG |
Butenafine |
101828-21-1 | >98% | 1mg |
£36.00 | 2025-02-08 | |
S e l l e c k ZHONG GUO | S5944-25mg |
Butenafine |
101828-21-1 | 99.72% | 25mg |
¥876.8 | 2023-09-15 | |
1PlusChem | 1P00064B-250mg |
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N-methyl- |
101828-21-1 | 98% | 250mg |
$278.00 | 2023-12-27 | |
eNovation Chemicals LLC | Y1236558-50mg |
1-Naphthalenemethanamine, N-[[4-(1,1-dimethylethyl)phenyl]methyl]-N-methyl- |
101828-21-1 | 98% | 50mg |
$165 | 2024-07-28 | |
TRC | B690338-250mg |
Butenafine |
101828-21-1 | 250mg |
$ 800.00 | 2023-09-08 |
Butenafine 関連文献
-
Ikuro Abe,John C. Tomesch,Sompong Wattanasin,Glenn D. Prestwich Nat. Prod. Rep. 1994 11 279
-
Jenna L. Miller,Jean-Marc I. A. Lawrence,Freddy O. Rodriguez del Rey,Paul E. Floreancig Chem. Soc. Rev. 2022 51 5660
-
Zhiqiang Guo,Tengfei Pang,Leilei Yan,Xuehong Wei,Jianbin Chao,Chanjuan Xi Green Chem. 2021 23 7534
-
Ishani Borthakur,Sameer Srivastava,Saloni Kumari,Sabuj Kundu Chem. Commun. 2022 58 9822
-
Fuqiang Xiong,Qi Cheng,Yanfeng Dang,Ke Gao Org. Chem. Front. 2022 9 4882
-
6. Catalytic utilization of converter gas – an industrial waste for the synthesis of pharmaceuticalsSofiya A. Runikhina,Oleg I. Afanasyev,Ekaterina A. Kuchuk,Dmitry S. Perekalin,Rajenahally V. Jagadeesh,Matthias Beller,Denis Chusov Chem. Sci. 2023 14 4346
-
Mai Bui,Claire S. Adjiman,André Bardow,Edward J. Anthony,Andy Boston,Solomon Brown,Paul S. Fennell,Sabine Fuss,Amparo Galindo,Leigh A. Hackett,Jason P. Hallett,Howard J. Herzog,George Jackson,Jasmin Kemper,Samuel Krevor,Geoffrey C. Maitland,Michael Matuszewski,Ian S. Metcalfe,Camille Petit,Graeme Puxty,Jeffrey Reimer,David M. Reiner,Edward S. Rubin,Stuart A. Scott,Nilay Shah,Berend Smit,J. P. Martin Trusler,Paul Webley,Jennifer Wilcox,Niall Mac Dowell Energy Environ. Sci. 2018 11 1062
-
Lalit Mohan Kabadwal,Sourajit Bera,Debasis Banerjee Org. Chem. Front. 2021 8 7077
-
Apurba K. Das,Pramod K. Gavel Soft Matter 2020 16 10065
-
10. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426
Butenafineに関する追加情報
Butenafine (CAS No. 101828-21-1): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Butenafine (CAS No. 101828-21-1) is a synthetic antifungal agent widely recognized for its efficacy in treating superficial fungal infections. Belonging to the class of benzylamine antifungals, it exhibits potent activity against dermatophytes, yeasts, and molds. This compound has gained significant attention in both pharmaceutical and dermatological fields due to its broad-spectrum antifungal properties and favorable safety profile.
The chemical structure of Butenafine hydrochloride features a unique combination of a benzylamine moiety and a naphthalene ring, which contributes to its mechanism of action. As a squalene epoxidase inhibitor, it disrupts ergosterol biosynthesis in fungal cell membranes, leading to cell death. This targeted mechanism makes it highly effective against common fungal pathogens like Trichophyton rubrum and Candida albicans.
In clinical applications, Butenafine cream has become a first-line treatment for athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis). Its superior skin penetration and prolonged residual activity allow for once-daily application, significantly improving patient compliance compared to older antifungal agents. Recent studies have also explored its potential in treating onychomycosis (nail fungal infections) when combined with nail penetration enhancers.
The global market for Butenafine-based products has shown steady growth, particularly in regions with high humidity and tropical climates where fungal infections are prevalent. Pharmaceutical companies are developing innovative formulations, including Butenafine spray and Butenafine gel, to expand its application scope. The compound's patent expiration has led to increased availability of generic versions, making antifungal treatment more accessible worldwide.
From a manufacturing perspective, Butenafine synthesis involves multi-step organic reactions starting from 4-tert-butylbenzyl chloride. The production process requires strict quality control to ensure high purity, as impurities may affect the compound's stability and therapeutic efficacy. Analytical methods like HPLC analysis of Butenafine are routinely employed to verify product quality in pharmaceutical preparations.
Recent research trends focus on enhancing Butenafine bioavailability through novel drug delivery systems. Scientists are investigating nanoparticle-loaded Butenafine and Butenafine-loaded micelles to improve skin permeation and reduce treatment duration. These advancements address common patient concerns about lengthy antifungal therapy and recurrence rates.
Safety evaluations confirm that Butenafine side effects are generally mild, with localized irritation being the most frequently reported adverse reaction. Unlike systemic antifungals, topical Butenafine hydrochloride 1% shows minimal systemic absorption, making it suitable for long-term use in chronic fungal conditions. However, healthcare providers recommend monitoring for potential allergic reactions in sensitive individuals.
Environmental considerations regarding Butenafine disposal have gained attention in pharmaceutical waste management. While the compound demonstrates low ecotoxicity, proper handling procedures are essential to prevent environmental contamination. Regulatory agencies worldwide maintain strict guidelines for Butenafine manufacturing and environmental discharge limits.
Comparative studies between Butenafine vs Terbinafine and other allylamine antifungals reveal distinct advantages in terms of cure rates and cost-effectiveness. The compound's unique pharmacokinetic profile, including its fungicidal (rather than fungistatic) activity at low concentrations, positions it as a valuable option in antifungal therapy protocols.
Future developments in Butenafine research may explore its potential synergistic effects with other antimicrobial agents. Preliminary studies suggest enhanced activity when combined with certain azoles against resistant fungal strains. Such combinations could address the growing challenge of antifungal resistance in clinical settings.
For healthcare professionals and patients seeking reliable information, understanding Butenafine mechanism of action and proper application techniques remains crucial. Educational initiatives emphasize complete treatment courses to prevent recurrence, as premature discontinuation represents a common cause of therapeutic failure in fungal infections.
The pharmaceutical industry continues to innovate with Butenafine formulation technologies, including sustained-release systems and combination products with anti-inflammatory components. These developments aim to address comorbid conditions like inflammation associated with chronic fungal infections while improving overall treatment outcomes.
In regulatory aspects, Butenafine approval status varies by region, with most countries classifying it as an over-the-counter medication for topical use. Recent pharmacovigilance data supports its continued use, with no significant safety concerns emerging from post-marketing surveillance studies.
From a consumer perspective, frequently searched questions include "how long does Butenafine take to work" and "is Butenafine safe during pregnancy." Clinical evidence suggests visible improvement typically occurs within 1-2 weeks of treatment, while safety data indicates minimal risk with proper topical application, though consultation with healthcare providers is always recommended.
Emerging markets show particular interest in Butenafine price comparison between brand-name and generic versions. Cost-benefit analyses generally favor generic products, with comparable efficacy profiles but significant price differences that improve treatment accessibility in resource-limited settings.
As antifungal research progresses, Butenafine clinical trials continue to explore new indications and formulations. Ongoing studies investigate its potential in veterinary medicine and novel applications beyond dermatology, reflecting the compound's versatility and continued relevance in antimicrobial therapy.
101828-21-1 (Butenafine) 関連製品
- 102-97-6(N-Isopropylbenzylamine)
- 98-84-0(α-Phenylethylamine)
- 346700-55-8(benzyl-[(4-tert-butylphenyl)methyl]azanium)
- 91-00-9(diphenylmethanamine)
- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)
- 101-06-4(N,N-Dibenzylethanolamine)
- 101827-46-7(Butenafine hydrochloride)
- 100-85-6(Triton B)
- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)
- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)
